N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a benzo[d]thiazole ring and a pyrrole ring connected by a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the butanamide chain: The benzo[d]thiazole ring is then reacted with a butanoyl chloride in the presence of a base to form the corresponding butanamide.
Introduction of the pyrrole ring: Finally, the butanamide intermediate is reacted with pyrrole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The benzo[d]thiazole and pyrrole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the combination of the benzo[d]thiazole and pyrrole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(8-5-11-18-9-3-4-10-18)17-15-16-12-6-1-2-7-13(12)20-15/h1-4,6-7,9-10H,5,8,11H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBDMNHVLABGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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